molecular formula C14H19N3 B281851 1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazole

1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazole

Cat. No. B281851
M. Wt: 229.32 g/mol
InChI Key: QPXWTVJICGZYSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazole is a chemical compound that has been extensively studied for its biochemical and physiological effects. It is also known as MPBD and has been used in scientific research for various purposes.

Mechanism of Action

The mechanism of action of MPBD is not fully understood. However, it is believed to act as a modulator of the sigma-1 receptor. The sigma-1 receptor is a transmembrane protein that is involved in several cellular processes such as calcium signaling, protein folding, and ion channel regulation. MPBD has been shown to increase the activity of the sigma-1 receptor, leading to various physiological effects.
Biochemical and Physiological Effects:
MPBD has been shown to have several biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, leading to an increase in mood and motivation. MPBD has also been shown to enhance learning and memory in rats. Additionally, it has been shown to have neuroprotective effects against various neurotoxic agents.

Advantages and Limitations for Lab Experiments

One of the advantages of using MPBD in lab experiments is its high affinity for the sigma-1 receptor. This makes it a useful tool for studying the effects of the sigma-1 receptor on various physiological processes. However, one of the limitations of using MPBD is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of MPBD. One area of research is the development of new ligands for the sigma-1 receptor. Additionally, the effects of MPBD on other neurotransmitters and receptors need to be further studied. Furthermore, the neuroprotective effects of MPBD need to be studied in more detail to determine its potential use in the treatment of neurodegenerative diseases.
Conclusion:
In conclusion, MPBD is a chemical compound that has been extensively studied for its biochemical and physiological effects. It has been used in scientific research for various purposes such as studying the effects of neurotransmitters, receptors, and ion channels. MPBD has been shown to have several biochemical and physiological effects, including an increase in mood and motivation, enhancement of learning and memory, and neuroprotective effects. While there are limitations to using MPBD in lab experiments, its high affinity for the sigma-1 receptor makes it a useful tool for studying various physiological processes. There are several future directions for the study of MPBD, including the development of new ligands for the sigma-1 receptor and further study of its neuroprotective effects.

Synthesis Methods

MPBD can be synthesized by reacting 1-methyl-1H-benzimidazole with piperidine and formaldehyde. The reaction takes place in the presence of a catalyst such as hydrochloric acid or acetic acid. The resulting product is purified using various techniques such as recrystallization, column chromatography, or HPLC.

Scientific Research Applications

MPBD has been used in scientific research for various purposes such as studying the effects of neurotransmitters, receptors, and ion channels. It has been used as a ligand for the sigma-1 receptor, which is involved in several physiological processes such as neuronal signaling, neuroprotection, and cell survival. MPBD has also been used as a tool for studying the effects of dopamine and serotonin on the brain.

properties

Molecular Formula

C14H19N3

Molecular Weight

229.32 g/mol

IUPAC Name

1-methyl-2-(piperidin-1-ylmethyl)benzimidazole

InChI

InChI=1S/C14H19N3/c1-16-13-8-4-3-7-12(13)15-14(16)11-17-9-5-2-6-10-17/h3-4,7-8H,2,5-6,9-11H2,1H3

InChI Key

QPXWTVJICGZYSD-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2N=C1CN3CCCCC3

Canonical SMILES

CN1C2=CC=CC=C2N=C1CN3CCCCC3

Origin of Product

United States

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